

Characterization of 3-methyl-2H-azirine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Azirinomycin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-2H-azirine-2-carboxylic acid, also known as **azirinomycin**, is a naturally occurring antibiotic first isolated from the soil bacterium *Streptomyces aureus*.^[1] As the pioneering example of a 2H-azirine-2-carboxylic acid, its unique strained ring structure and biological activity have garnered significant interest in the fields of medicinal and pharmaceutical chemistry.^[1] This technical guide provides a comprehensive overview of the characterization of 3-methyl-2H-azirine-2-carboxylic acid, consolidating available data on its synthesis, spectroscopic properties, and biological activity. Detailed experimental protocols and workflow diagrams are presented to facilitate further research and development of this promising class of compounds.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of 3-methyl-2H-azirine-2-carboxylic acid rely on a combination of spectroscopic techniques. Due to the inherent instability of the pure compound, which can undergo spontaneous explosive decomposition, characterization is often performed on the crude extract, its ester derivatives, or on more stable synthetic analogues.^[1]

Computed Physicochemical Properties

Quantitative data for 3-methyl-2H-azirine-2-carboxylic acid is summarized in the table below. These values are computationally derived and provide a foundational understanding of the molecule's properties.

| Property | Value | Source |
|-------------------|-----------------------------------------------------------|------------|
| Molecular Formula | C ₄ H ₅ NO ₂ | PubChem[2] |
| Molecular Weight | 99.09 g/mol | PubChem[2] |
| IUPAC Name | (2S)-3-methyl-2H-azirine-2-carboxylic acid | PubChem[2] |
| InChI | InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7)/t3-m/s1 | PubChem[2] |
| InChIKey | NHCHAEIJXKFNRU-VKHYMYHEASA-N | PubChem[2] |
| Canonical SMILES | <chem>CC1=N[C@@H]1C(=O)O</chem> | PubChem[2] |
| CAS Number | 31772-89-1 | Echemi[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the definitive identification of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives. The characteristic strained azirine ring gives rise to distinct spectral features.

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Infrared (IR) Spectroscopy | Strong C=N stretch in the range of 1763–1781 cm ⁻¹ is characteristic for C3-substituted azirines. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹ H and ¹³ C NMR spectroscopy are used to establish the connectivity of the molecule. | [1] |
| High-Resolution Mass Spectrometry (HRMS) | Used to confirm the elemental composition. | [1] |

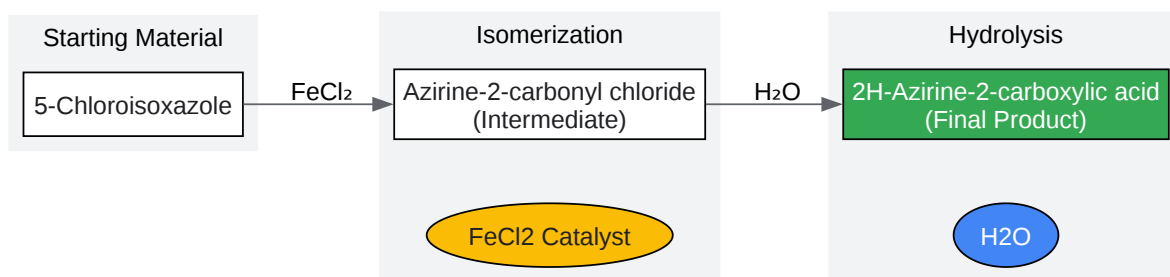
Note: Specific peak assignments for 3-methyl-2H-azirine-2-carboxylic acid are not readily available in the reviewed literature due to its instability. The provided IR range is for 3-aryl-2H-azirine-2-carboxylic acids, which are structurally related.

Synthesis and Reactivity

The synthesis of 2H-azirine-2-carboxylic acids has been a subject of extensive research, driven by the potential for developing new antibacterial agents.

Synthetic Approach from 5-Chloroisoxazoles

A high-yield and effective method for synthesizing 2H-azirine-2-carboxylic acids involves the FeCl₂-catalyzed isomerization of readily accessible 5-chloroisoxazoles.[1][4] This process proceeds through the formation of an azirine-2-carbonyl chloride intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1][4]



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Caption: General workflow for the synthesis of 2H-azirine-2-carboxylic acids.

Reactivity and Stability

3-methyl-2H-azirine-2-carboxylic acid is noted for its instability in pure form.[1] In contrast, 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids exhibit greater stability and can be stored for prolonged periods.[1][4] The high ring strain of the 2H-azirine moiety makes it a versatile synthetic building block for the preparation of other nitrogen-containing heterocycles.[5]

Biological Activity and Significance

Antimicrobial Properties

Azirinomycin exhibits a broad spectrum of antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria.[1] This has spurred the development of synthetic analogues with improved stability and efficacy.[4] Notably, some synthetic 3-aryl-2H-azirine-2-carboxylic acids have shown antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to common antibiotics.[1][4]

Cytotoxicity

In vivo studies on mice with a 50% pure sample of naturally isolated **azirinomycin** indicated high toxicity.[1] However, it was not definitively determined whether this toxicity was inherent to the molecule itself, its decomposition products, or impurities in the sample.[1] More recent

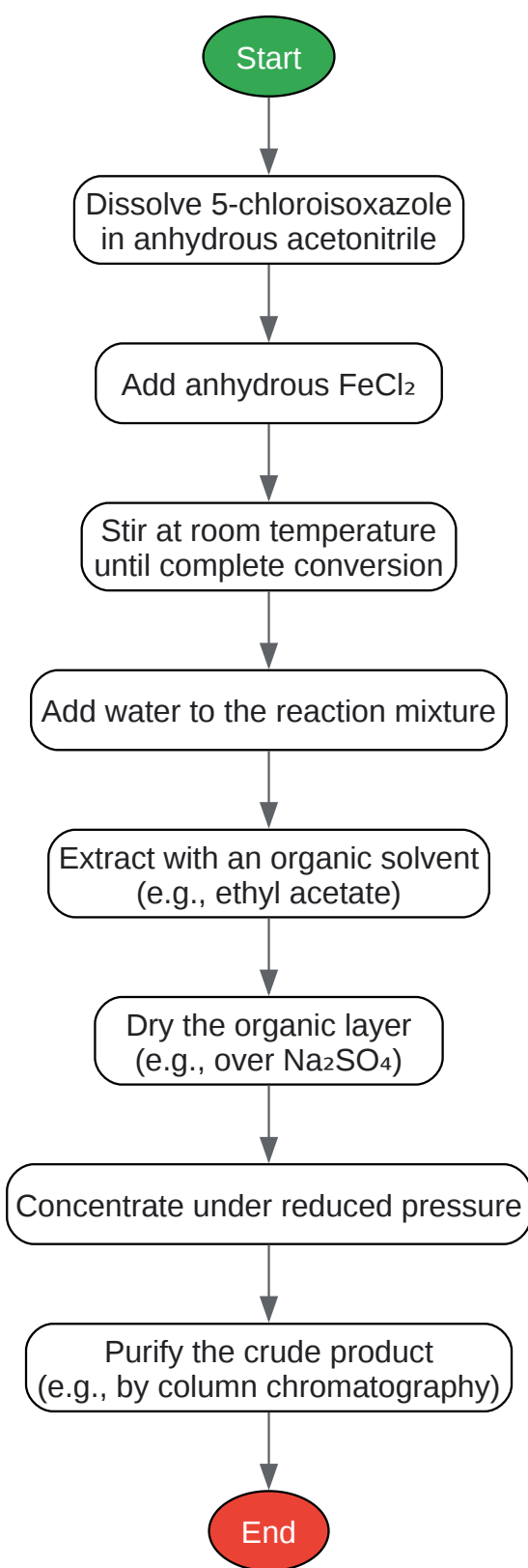
studies on synthetic 3-aryl-2H-azirine-2-carboxylic acids have demonstrated a low level of cytotoxicity.^{[1][4]}

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the parent compound, 3-methyl-2H-azirine-2-carboxylic acid, are scarce due to its instability. The following are generalized protocols based on the synthesis and characterization of more stable, structurally related 2H-azirine-2-carboxylic acids.

General Protocol for the Synthesis of 3-Aryl-2H-azirine-2-carboxylic Acids

This protocol is adapted from the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles.



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Caption: Step-by-step experimental workflow for synthesis.

Detailed Steps:

- **Reaction Setup:** A solution of the corresponding 3-aryl-5-chloroisoxazole is prepared in anhydrous acetonitrile.
- **Catalyst Addition:** Anhydrous iron(II) chloride is added to the solution.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Hydrolysis:** Upon completion, water is added to the reaction mixture to hydrolyze the intermediate azirine-2-carbonyl chloride.
- **Workup:** The product is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated.
- **Purification:** The crude product is purified using an appropriate technique, such as column chromatography, to yield the pure 3-aryl-2H-azirine-2-carboxylic acid.

Protocol for Spectroscopic Characterization

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- High-Resolution Mass Spectrometer (HRMS)

Sample Preparation:

- **FTIR:** A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr), or the sample can be analyzed as a KBr pellet.
- **NMR:** The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- HRMS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis, often using electrospray ionization (ESI).

Data Acquisition:

- Acquire the IR spectrum to identify the characteristic C=N stretching frequency.
- Obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity.
- Perform HRMS analysis to confirm the molecular formula.

Conclusion

3-methyl-2H-azirine-2-carboxylic acid remains a molecule of significant interest due to its historical importance as the first natural azirine-2-carboxylic acid and its potent antibacterial properties. While its inherent instability poses challenges for research, the development of synthetic methodologies for more stable analogues has opened new avenues for the exploration of this class of compounds as potential therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals working on the characterization and application of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives.

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